molecular formula C3H6N2O B2730927 4,5-dihydro-1,2-oxazol-3-amine CAS No. 41832-92-2

4,5-dihydro-1,2-oxazol-3-amine

Cat. No.: B2730927
CAS No.: 41832-92-2
M. Wt: 86.094
InChI Key: XPZOKPQZEPSMFC-UHFFFAOYSA-N
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Description

4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group at the 3-position and the partially saturated isoxazole ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes or alkynes in a 1,3-dipolar cycloaddition reaction . These reactions often require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and continuous-flow reactors are examples of modern techniques that can be employed to enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dihydro-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZOKPQZEPSMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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